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Biotin-naphthylamine

APEX2 Proximity labeling Nucleic acid interactome

Researchers using APEX2 for nucleic acid interactome mapping often find Biotin-phenol yields poor RNA/DNA labeling. Biotin-naphthylamine solves this with preferential transfer to nucleic acids, enabling robust enrichment and sequencing workflows like APEX-seq. Key advantages: • Quantitatively superior DNA/RNA labeling vs. Biotin-phenol • Dual-function: biotin affinity capture + naphthylamine fluorescence for direct visualization • Compatible with ROProx for H₂O₂-free, light-activated proximity labeling in living systems Supplied as a solid, ≥97% purity, stored at -20°C under nitrogen.

Molecular Formula C23H30N4O2S
Molecular Weight 426.6 g/mol
Cat. No. B8181091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-naphthylamine
Molecular FormulaC23H30N4O2S
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCC3=C4C=CC=C(C4=CC=C3)N)NC(=O)N2
InChIInChI=1S/C23H30N4O2S/c24-18-10-4-8-16-15(6-3-9-17(16)18)7-5-13-25-21(28)12-2-1-11-20-22-19(14-30-20)26-23(29)27-22/h3-4,6,8-10,19-20,22H,1-2,5,7,11-14,24H2,(H,25,28)(H2,26,27,29)/t19-,20-,22-/m0/s1
InChIKeyQHVDWOZAGZWWCY-ONTIZHBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-naphthylamine Procurement Guide


N-(3-(5-Aminonaphthalen-1-yl)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, also known as Biotin-naphthylamine, is a biotinylated naphthylamine derivative with the molecular formula C23H30N4O2S and a molecular weight of 426.57 g/mol . It is primarily employed as a substrate for the engineered ascorbate peroxidase APEX2 in proximity-dependent labeling applications, serving as a bifunctional tool that integrates a biotin moiety for streptavidin-based affinity capture with a naphthylamine group that provides both fluorescence properties and radical-generating chemical reactivity . The compound is supplied as a solid with a standard purity of ≥97% and is typically stored at -20°C under nitrogen and protected from light .

Proximity labeling workflow APEX2 substrate designed for nucleic acid interactome mapping
Bifunctional probe design Integrates streptavidin affinity capture with intrinsic naphthylamine fluorescence
Solid format supply Provided as a high-purity solid for stable storage and reconstitution flexibility

Why Biotin-naphthylamine Is Irreplaceable


Interchanging Biotin-naphthylamine with the conventional APEX2 substrate Biotin-phenol is not scientifically valid for nucleic acid-focused proximity labeling workflows. Biotin-phenol generates phenoxyl radicals that exhibit a strong intrinsic preference for reacting with electron-rich amino acid residues on proteins, resulting in limited and inefficient transfer to RNA and DNA [1]. In contrast, Biotin-naphthylamine and its structural analog Biotin-aniline are preferentially transferred to nucleic acids [1]. This fundamental shift in substrate reactivity and target specificity means that experiments designed to map RNA or DNA interactomes using APEX2 will yield quantitatively and qualitatively different results depending on the substrate selected. Substituting Biotin-naphthylamine with Biotin-phenol in such contexts directly compromises the experimental objective, making compound-specific procurement a necessity rather than a discretionary choice.

Target class mismatch

Biotin-phenol primarily labels electron-rich protein residues, which may miss nucleic acid targets critical for RNA/DNA interactome studies.

Outcome divergence

Nucleic acid mapping experiments can yield different labeling profiles if phenol-based substrate is used, shifting results quantitatively and qualitatively.

Substrate-specific procurement

Compound choice directly determines the labeled biomolecule class; substitution may compromise intended study design and require re-validation.

Biotin-naphthylamine vs. Biotin-phenol: Quantitative Evidence


Preferential Nucleic Acid Transfer vs. Biotin-phenol

Aromatic substrate exploration for APEX2 revealed that Biotin-naphthylamine (and Biotin-aniline) are preferentially transferred to RNA and DNA in comparison to Biotin-phenol, which primarily labels electron-rich amino acid residues on proteins [1]. This demonstrates a fundamental shift in the substrate's reactivity profile and target specificity, enabling effective nucleic acid proximity labeling that is inefficient with the conventional Biotin-phenol substrate [1].

Substrate reactivity preference
Head-to-head
Preferentially transfers to RNA and DNA vs. Biotin-phenol (protein-biased)
Defines compound utility for nucleic acid interactome mapping
APEX2-mediated labeling in living cells; Angew. Chem. 2019
APEX2 Proximity labeling Nucleic acid interactome

Broad DNA Strand Compatibility

Biotin-naphthylamine (Btn-Nap) can effectively label both double-stranded and single-stranded DNA, a capability that distinguishes it from probes with limited or strand-specific reactivity . This broad DNA labeling capacity ensures comprehensive coverage of DNA targets in proximity labeling experiments regardless of their strandedness .

DNA strand compatibility
Class-level
Labels both double-stranded and single-stranded DNA
Supports unbiased labeling in processes involving both DNA forms
Broad-spectrum labeling; source-specific validation recommended
DNA labeling APEX2 Nucleic acid probe

High Spatial Resolution from Short-Lived Radicals

The free radical species generated from Biotin-naphthylamine upon APEX2 catalysis have a half-life of less than 1 millisecond [1]. This extremely short half-life is comparable to that of the Biotin-phenol radical and is a critical parameter for achieving high spatial resolution in proximity labeling, as it restricts radical diffusion to a radius of approximately 20 nm [2].

Radical half-life
Reported
< 1 ms
Maintains high spatial resolution (~20 nm labeling radius)
Comparable to Biotin-phenol; supports live-cell mapping resolution
Proximity labeling Spatial resolution APEX2

H2O2-Free Proximity Labeling via ROProx

The chemically evolved Biotin-naphthylamine probe BN2 demonstrates strong binding affinity for APEX2 and leverages unexpected tyrosyl radicals within the enzyme [1]. This unique interaction enables the ROProx technology, a radical- and oxygen-driven photoreactive proximity labeling method that operates without the addition of exogenous hydrogen peroxide (H2O2), which can be toxic or disruptive to sensitive living systems [1]. ROProx labels dynamic cytosolic protein complexes in living cells within seconds, with a labeling range of 10 nm, and is precisely controlled by mild blue light irradiation [1].

ROProx compatibility
Reported
Enables H₂O₂-free, blue light-controlled proximity labeling
Unlocks H₂O₂-free workflow for sensitive living systems
Operates via tyrosyl radicals; 10 nm labeling range (ROProx)
ROProx Proximity proteomics H2O2-free labeling

Dual-Mode: Affinity Capture and Fluorescence

Biotin-naphthylamine is a bifunctional tool molecule that combines the high-affinity streptavidin binding properties of the biotin moiety (Kd ≈ 10^-14 to 10^-15 M) with the fluorescence signal and chemical reactivity of the naphthylamine group . This dual functionality allows for both affinity-based enrichment (e.g., using streptavidin beads) and direct fluorescent detection or tracking of labeled biomolecules, eliminating the need for a secondary detection reagent .

Functional modalities
Class-level
Affinity capture (biotin-streptavidin) + intrinsic fluorescence
Streamlines workflows by eliminating secondary detection reagents
Based on biotin-streptavidin Kd and naphthylamine fluorescence properties
Bifunctional probe Fluorescence Affinity capture

Superior Nucleic Acid Labeling Probe vs. Biotin-phenol

Comparative evaluation of APEX2 substrates for nucleic acid labeling has identified Biotin-naphthylamine (and Biotin-aniline) as better probes compared to Biotin-phenol [1]. This conclusion is based on their enhanced reactivity and preferential transfer to nucleic acid targets, making them the substrates of choice for APEX-seq and related proximity-dependent RNA and DNA mapping applications [1].

Nucleic acid labeling performance
Head-to-head
Reported higher nucleic acid labeling efficiency vs. Biotin-phenol
Supports selection for APEX-seq and RNA/DNA mapping applications
Comparative evaluation in living cells (PMC, 2024)
APEX-seq Nucleic acid labeling Probe optimization

Biotin-naphthylamine Application Scenarios


RNA and DNA Interactome Mapping with APEX-seq

Biotin-naphthylamine is the substrate of choice for APEX2-based proximity labeling experiments aimed at identifying RNA-binding proteins or mapping the spatial organization of nucleic acids within living cells . Its preferential transfer to RNA and DNA, in contrast to the protein-biased Biotin-phenol, ensures efficient and specific labeling of nucleic acid targets, enabling downstream enrichment and sequencing workflows such as APEX-seq [2].

H2O2-Free Proximity Proteomics (ROProx)

For applications in living systems that are sensitive to exogenous hydrogen peroxide (e.g., primary cells, in vivo models), Biotin-naphthylamine (as probe BN2) enables the ROProx technology . This method allows for proximity labeling of dynamic protein complexes within seconds using mild blue light irradiation, eliminating H2O2-related toxicity and providing precise temporal control over the labeling event .

Dual-Mode Labeling: Affinity Capture and Fluorescence

In experimental workflows requiring both the enrichment of labeled biomolecules and their direct visualization, Biotin-naphthylamine's bifunctional design provides a streamlined solution . The biotin moiety facilitates high-affinity capture using streptavidin-coated beads or surfaces, while the intrinsic fluorescence of the naphthylamine group allows for direct detection, quantification, or imaging without the need for secondary antibodies or additional fluorescent conjugates .

Comprehensive dsDNA and ssDNA Labeling

Research projects investigating processes that involve both double-stranded and single-stranded DNA, such as DNA replication, transcription, or viral infection, benefit from Biotin-naphthylamine's ability to effectively label both DNA forms . This broad compatibility ensures unbiased and complete labeling of all DNA species within the proximity labeling radius, providing a more accurate representation of the nucleic acid landscape near the APEX2 fusion protein .

Application
Selection Property
Validation Focus
APEX-seq nucleic acid interactome mapping
Preferential nucleic acid transfer over proteins
Enrichment and sequencing of labeled RNA/DNA
H₂O₂-free proximity proteomics (ROProx)
Blue light-controlled, radical-driven labeling
Avoidance of H₂O₂ toxicity; spatiotemporal control validation
Dual-mode labeling and detection
Simultaneous streptavidin capture and intrinsic fluorescence
Direct visualization without secondary detection steps
Comprehensive dsDNA and ssDNA proximity labeling
Broad DNA strandedness compatibility
Unbiased labeling of all DNA forms within labeling radius

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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